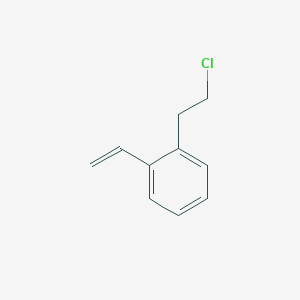
1-(2-Chloroethyl)-2-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-chloroethyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the alkylation of styrene with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the benzene ring to form the desired product.
Another method involves the Friedel-Crafts alkylation of benzene with 2-chloroethyl ethyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction also proceeds through the formation of a carbocation intermediate, which subsequently reacts with the benzene ring.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2-ethenylbenzene involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This can result in the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-2-ethenylbenzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an anticancer agent and has a different mechanism of action involving DNA alkylation.
Bis(2-chloroethyl) ether: This compound is used as a solvent and has different chemical properties and applications.
2-Chloroethanol: This compound is used as an intermediate in the synthesis of various chemicals and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and find applications in diverse fields.
Propiedades
Número CAS |
90320-63-1 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-2-ethenylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6H,1,7-8H2 |
Clave InChI |
ZFPSFBCOHANCCJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
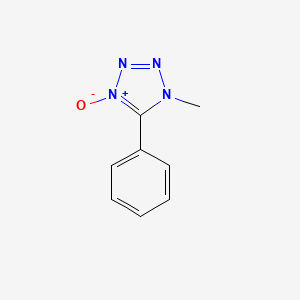
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
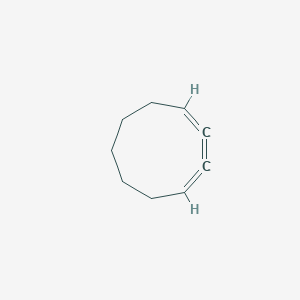
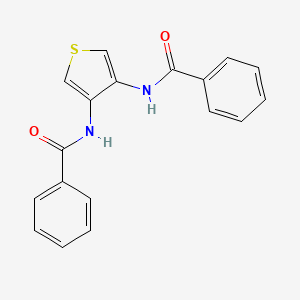
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
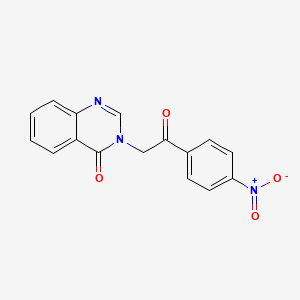
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
